molecular formula C10H16N2 B3373728 N-(2-aminoethyl)-N,3-dimethylaniline CAS No. 101374-10-1

N-(2-aminoethyl)-N,3-dimethylaniline

Cat. No. B3373728
CAS RN: 101374-10-1
M. Wt: 164.25 g/mol
InChI Key: XGQOZNBOJLZTLU-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-N,3-dimethylaniline (also known as DMED) is a chemical compound used in scientific research for its various biochemical and physiological effects. DMED is a tertiary amine and is commonly used as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

DMED acts as a weak base and can undergo protonation in acidic environments. It can also form stable complexes with metal ions. DMED has been shown to inhibit the activity of certain enzymes and proteins, which can have an impact on various biological processes.
Biochemical and Physiological Effects:
DMED has been shown to have various biochemical and physiological effects. It has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. DMED has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. Additionally, DMED has been shown to have anti-inflammatory effects, which can help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

DMED is a versatile compound that can be used in a variety of chemical reactions. It is also relatively easy to synthesize and purify. However, DMED can be toxic in high doses and should be handled with care. It can also be difficult to work with in certain reactions due to its tendency to form stable complexes with metal ions.

Future Directions

There are many potential future directions for research involving DMED. One area of interest is the development of new drugs and pharmaceuticals based on DMED and its derivatives. DMED could also be studied further for its potential use in the treatment of cancer and other diseases. Additionally, DMED could be used in the development of new materials and catalysts for various chemical reactions. Further research is needed to fully understand the potential applications of DMED in scientific research.

Scientific Research Applications

DMED is widely used in scientific research as a starting material for the synthesis of other chemical compounds. It is also used as a catalyst in various chemical reactions. DMED has been studied for its potential use in the treatment of cancer and other diseases. It has also been used in the development of new drugs and pharmaceuticals.

properties

IUPAC Name

N'-methyl-N'-(3-methylphenyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-9-4-3-5-10(8-9)12(2)7-6-11/h3-5,8H,6-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQOZNBOJLZTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)-N,3-dimethylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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